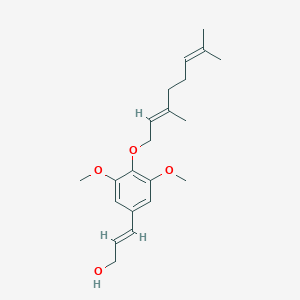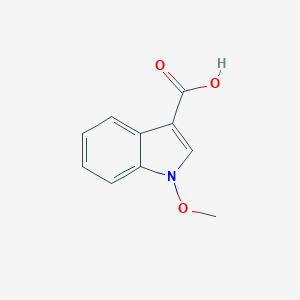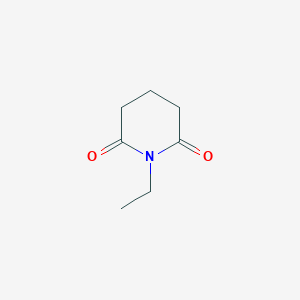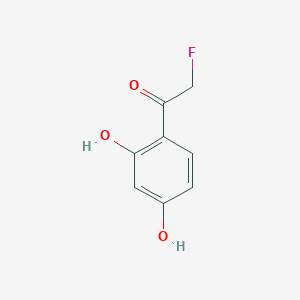
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone, also known as DFE, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a derivative of natural compound curcumin, which is found in turmeric, and has been shown to have anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to have anti-viral properties by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is also relatively stable and has a long shelf life. However, there are some limitations to using 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone in lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone research. One direction is to explore its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer treatment, either as a single agent or in combination with other therapies. Additionally, there is a need for further research to elucidate the precise mechanisms of action of 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone and to explore its potential for other applications, such as anti-viral therapy.
Conclusion:
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is synthesized by reacting curcumin with ethyl fluoroacetate and has several advantages for lab experiments. However, there are some limitations to using 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone in lab experiments, such as low solubility in water and off-target effects. There are several future directions for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone research, including exploring its potential as a therapeutic agent for inflammatory diseases and cancer, and investigating its precise mechanisms of action.
Synthesemethoden
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone can be synthesized by reacting curcumin with ethyl fluoroacetate in the presence of potassium carbonate and dimethylformamide. The reaction occurs at room temperature and yields a high percentage of 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of cancer, and human clinical trials.
Eigenschaften
CAS-Nummer |
147220-82-4 |
|---|---|
Produktname |
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone |
Molekularformel |
C8H7FO3 |
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
1-(2,4-dihydroxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H7FO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 |
InChI-Schlüssel |
QLSKYHNQQWZTLN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C(=O)CF |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C(=O)CF |
Synonyme |
Ethanone, 1-(2,4-dihydroxyphenyl)-2-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



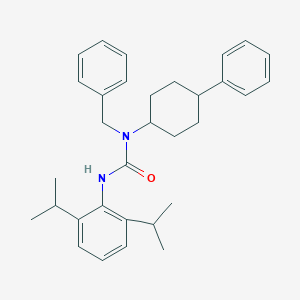
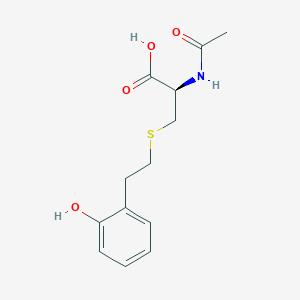
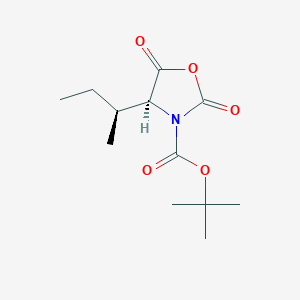
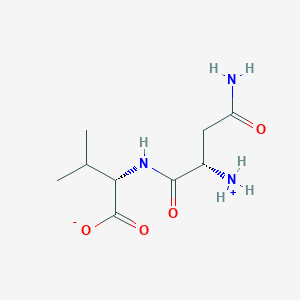
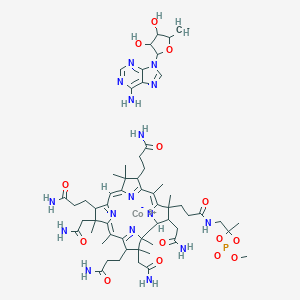
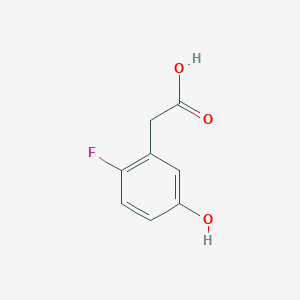
![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)
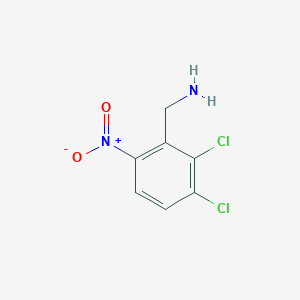
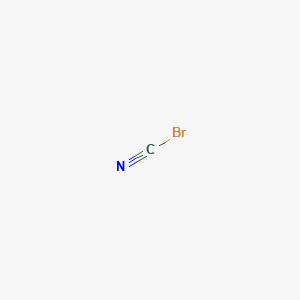
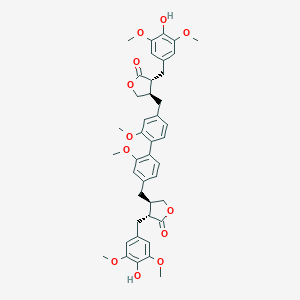
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
